
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid
説明
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid, also known as 6-bromo-2,4-diphenylquinazoline-3(4H)-yl acetic acid or simply 6-bromo-DPQA, is an organic compound belonging to the quinazoline family of compounds. It is a white solid with a molecular weight of 437.3 g/mol. 6-bromo-DPQA is a widely studied compound due to its diverse applications in scientific research.
科学的研究の応用
Synthesis and Chemical Reactions
The compound (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is involved in various synthesis processes and chemical reactions demonstrating its versatility in organic chemistry. One significant application is in the synthesis of quinoline derivatives through oxidative ring-contraction of benzazepines, where it acts as a precursor or intermediate. This process illustrates its role in the structural transformation of complex organic compounds, contributing to the development of new chemical entities with potential pharmacological activities (Karimi et al., 2015).
Antibacterial Activity
Research into the antibacterial properties of derivatives of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid has shown promising results. Compounds synthesized from this chemical structure have been evaluated for their effectiveness against various bacterial strains, indicating its potential as a scaffold for developing new antibacterial agents. These studies contribute to the ongoing search for novel antibiotics in response to growing antibiotic resistance (Singh et al., 2010).
Anti-inflammatory and Analgesic Activities
The compound also serves as a foundation for synthesizing new molecules with anti-inflammatory and analgesic properties. Research has shown that specific derivatives of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects, highlighting its potential in the development of new therapeutic agents for managing pain and inflammation (Kumar et al., 2014).
Antiviral and Cytotoxic Activities
Furthermore, derivatives of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid have been explored for their antiviral and cytotoxic activities. This research is crucial for identifying new compounds that can be developed into drugs to combat viral infections and cancer. The ability of these derivatives to inhibit the replication of viruses or to kill cancer cells can lead to significant advancements in the treatment of these conditions (Selvam et al., 2010).
特性
IUPAC Name |
2-(6-bromo-2,4-diphenyl-4H-quinazolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)27)22(24-19)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZPWKYCTWLVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



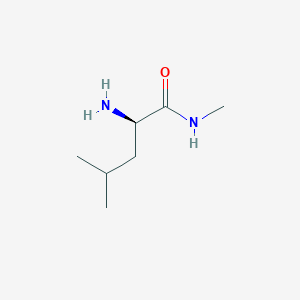
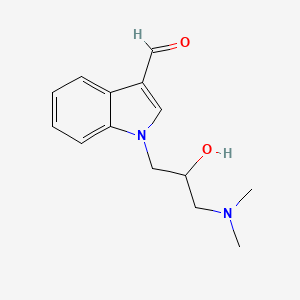
![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)
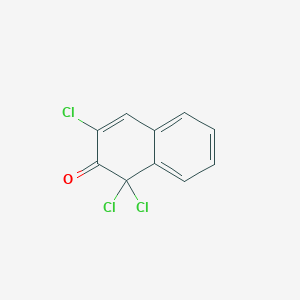


![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)

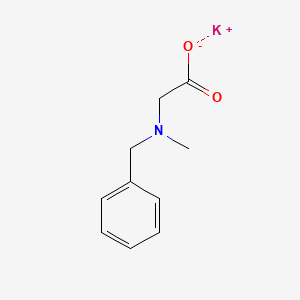
![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)
![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)
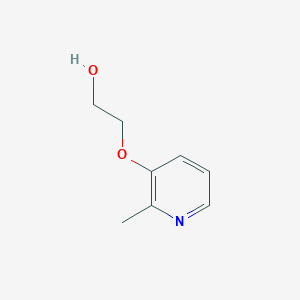
![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)